molecular formula C11H20N2O B8011278 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8011278
M. Wt: 196.29 g/mol
InChI Key: PLEIPYGKMVZPFM-UHFFFAOYSA-N
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Description

2-Isopropyl-2,7-diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of a suitable diamine with a ketone under acidic or basic conditions to form the spirocyclic structure. For instance, the reaction of 1,2-diaminopropane with cyclohexanone in the presence of an acid catalyst can yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms in the diazaspirodecane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Isopropyl-2,7-diazaspiro[4

Mechanism of Action

The mechanism by which 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of RIPK1, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition can reduce inflammation and cell death in various disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific isopropyl substitution, which can influence its binding affinity and selectivity for various molecular targets. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.

Properties

IUPAC Name

2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(2)13-7-5-11(10(13)14)4-3-6-12-8-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEIPYGKMVZPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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